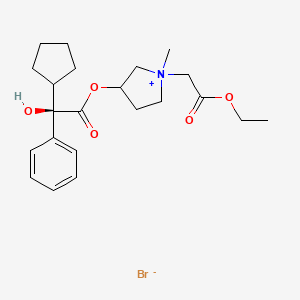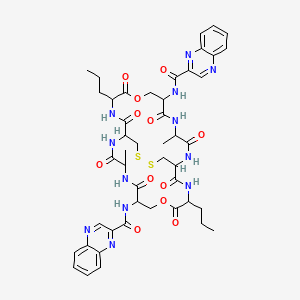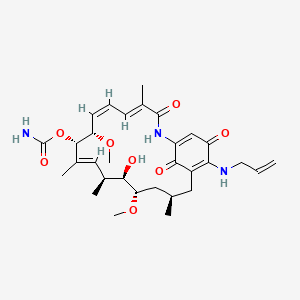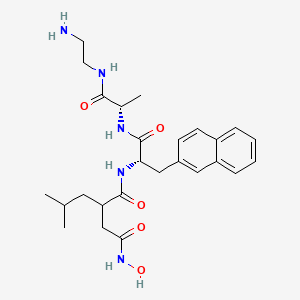
Escualano
Descripción general
Descripción
El esqualano es un hidrocarburo saturado con la fórmula química C30H62. Es una forma hidrogenada del escualeno, un lípido que se encuentra naturalmente en el sebo humano y en diversas fuentes vegetales. El esqualano es ampliamente utilizado en la industria cosmética debido a sus excelentes propiedades emolientes, estabilidad y compatibilidad con la piel .
Aplicaciones Científicas De Investigación
El esqualano tiene una amplia gama de aplicaciones en diversos campos:
Cosméticos: El esqualano se utiliza ampliamente en productos para el cuidado de la piel debido a sus propiedades humectantes y emolientes. .
Medicina: El esqualano se utiliza como vehículo en vacunas y sistemas de administración de fármacos.
Industria: El esqualano se utiliza como lubricante y en la producción de materiales de alto rendimiento.
Mecanismo De Acción
El esqualano ejerce sus efectos principalmente a través de sus propiedades emolientes e hidratantes. Penetra fácilmente en la piel y ayuda a restaurar la barrera lipídica, previniendo la pérdida de humedad y manteniendo la hidratación de la piel . En los adyuvantes de vacunas, las emulsiones a base de esqualano estimulan las respuestas inmunitarias a través de vías que implican la necroptosis dependiente de RIPK3 .
Compuestos Similares:
Escualeno: El precursor insaturado del esqualano, que se encuentra en el sebo humano y en diversas fuentes vegetales.
Glicerina: Un humectante que atrae y retiene la humedad en la piel.
Pantenol: Un precursor de la vitamina B5, conocido por sus propiedades hidratantes y calmantes.
Ceramidas: Moléculas lipídicas que ayudan a mantener la barrera cutánea y retener la humedad.
Singularidad del Esqualano: La estabilidad del esqualano, su naturaleza no comedogénica y sus excelentes propiedades emolientes lo hacen único entre los compuestos similares. A diferencia del escualeno, el esqualano no se oxida fácilmente, lo que lo hace más adecuado para su uso a largo plazo en formulaciones cosméticas .
Análisis Bioquímico
Biochemical Properties
Squalane plays a pivotal role in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .
Cellular Effects
Squalane has several applications in the food, pharmaceutical, and medical sectors . It shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
Squalane’s antioxidant properties are derived from its chemical structure . Strong evidence provided by ex vivo models underline its scavenging activity towards free radicals .
Temporal Effects in Laboratory Settings
The stability, centrifugation, viscosity, and pH of squalane were measured in laboratory settings, and a microscopic analysis was carried out .
Metabolic Pathways
Squalane is a key metabolite in the sterol pathway . Squalene synthase, an enzyme associated with the membrane of the endoplasmic reticulum, catalyzes the biosynthesis of squalane in a two-step reaction starting from two units of farnesyl diphosphate .
Transport and Distribution
Squalane is transported in serum generally in association with very low-density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin .
Subcellular Localization
Squalane is a principal component of human surface lipids, in particular of sebum . It is also found in several plant extracts
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El esqualano se sintetiza típicamente mediante la hidrogenación del escualeno. El proceso implica la adición de hidrógeno a los dobles enlaces del escualeno, convirtiéndolo en un hidrocarburo totalmente saturado. Esta reacción se lleva a cabo generalmente a alta presión y temperatura en presencia de un catalizador como el paladio o el níquel .
Métodos de Producción Industrial: La producción industrial de esqualano se puede lograr mediante diversos métodos:
Aceite de Hígado de Tiburón: Históricamente, el esqualano se obtenía del aceite de hígado de tiburón.
Fuentes Vegetales: El esqualano se puede extraer de fuentes vegetales como las aceitunas, el salvado de arroz y la caña de azúcar. .
Fermentación Microbiana: Los avances recientes han permitido la producción de esqualano mediante la fermentación microbiana.
Análisis De Reacciones Químicas
Tipos de Reacciones: El esqualano es relativamente inerte debido a su naturaleza saturada. puede sufrir ciertas reacciones químicas:
Hidrogenación: La reacción principal para producir esqualano a partir del escualeno implica la hidrogenación.
Reactivos y Condiciones Comunes:
Hidrogenación: El gas hidrógeno y los catalizadores como el paladio o el níquel se utilizan comúnmente en el proceso de hidrogenación
Principales Productos Formados:
Comparación Con Compuestos Similares
Squalene: The unsaturated precursor to squalane, found in human sebum and various plant sources.
Glycerin: A humectant that attracts and retains moisture in the skin.
Panthenol: A precursor to vitamin B5, known for its hydrating and soothing properties.
Ceramides: Lipid molecules that help to maintain the skin barrier and retain moisture.
Uniqueness of Squalane: Squalane’s stability, non-comedogenic nature, and excellent emollient properties make it unique among similar compounds. Unlike squalene, squalane does not oxidize easily, making it more suitable for long-term use in cosmetic formulations .
Propiedades
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-01-3 | |
| Record name | Squalane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SQUALANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















